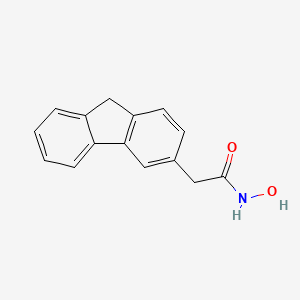![molecular formula C8H18S4 B14695177 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol CAS No. 27431-34-1](/img/structure/B14695177.png)
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is a complex organosulfur compound characterized by multiple sulfanyl (thiol) groups This compound is notable for its unique structure, which includes three sulfanyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol typically involves multi-step organic reactions. One common method involves the thiolation of a suitable precursor molecule. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a thiolating agent, such as thiourea or hydrogen sulfide. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated thiol derivatives.
Scientific Research Applications
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a protective agent against oxidative stress.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of materials with enhanced properties, such as increased resistance to oxidation.
Mechanism of Action
The mechanism of action of 3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol involves its interaction with molecular targets through its thiol groups. These interactions can modulate redox reactions and influence various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile agent in redox biology.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedithiol: A simpler thiol compound with two thiol groups.
2,3-Dimercapto-1-propanol: Another organosulfur compound with thiol groups, used in chelation therapy.
Uniqueness
3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol is unique due to its three thiol groups, which provide enhanced reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring strong reducing agents or protective agents against oxidative stress.
Properties
CAS No. |
27431-34-1 |
|---|---|
Molecular Formula |
C8H18S4 |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
3-[2-(3-sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol |
InChI |
InChI=1S/C8H18S4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2 |
InChI Key |
UDXBQTHGMFDWIW-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)CSCCSCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
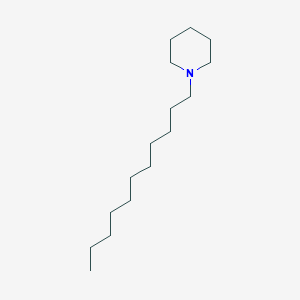
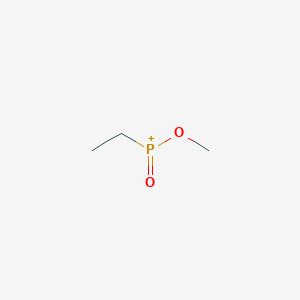
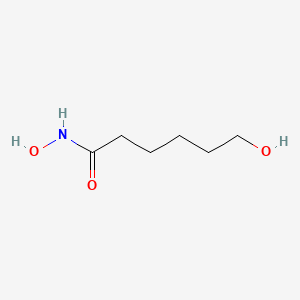

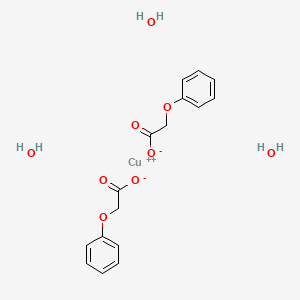


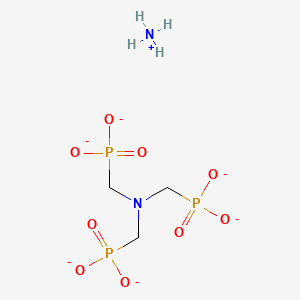

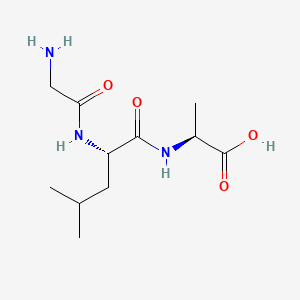
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
